4H-Pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structure, which combines a pyrazole ring fused with a pyrimidine ring. The fusion of these rings imparts distinct chemical and biological properties, making it a valuable scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of formimidate derivatives with hydrazine hydrate in ethanol . Another approach includes the coupling of substituted acrylic acids with suitable intermediates to yield pyrazolo[3,4-d]pyrimidine derivatives .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient processes. For instance, a patented method describes the preparation of pure 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds .
Chemical Reactions Analysis
Types of Reactions: 4H-Pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly at the nitrogen atoms, are common and can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which have been studied for their biological activities .
Scientific Research Applications
4H-Pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-Pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the essential hydrogen bonding interactions with key amino acids in the active site .
Comparison with Similar Compounds
4H-Pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Pyrazolo[1,5-a]pyrimidine: Known for its energetic properties and applications in material science.
Uniqueness: What sets this compound apart is its versatility as a scaffold for drug design, its potent biological activities, and its ability to undergo a wide range of chemical reactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
271-76-1 |
---|---|
Molecular Formula |
C5H4N4 |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
4H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C5H4N4/c1-4-2-8-9-5(4)7-3-6-1/h2-3H,1H2 |
InChI Key |
AJMBIGCCEVCZDR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=NC2=NC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.